Methyl 3-iodo-4-isopropoxybenzoate
Description
Methyl 3-iodo-4-isopropoxybenzoate (CAS 1131614-15-7) is a substituted benzoate ester featuring an iodine atom at the 3-position and an isopropoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₃IO₃, with a molecular weight of 320.13 g/mol . This compound is part of a broader class of iodinated aromatic esters, which are of interest in pharmaceutical and chemical synthesis due to the reactivity of the iodine substituent.
Properties
CAS No. |
1131614-15-7 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
methyl 3-iodo-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H13IO3/c1-7(2)15-10-5-4-8(6-9(10)12)11(13)14-3/h4-7H,1-3H3 |
InChI Key |
VHSJZCFDCZSXNV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)I |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from the Same Chemical Family
Several analogs of methyl 3-iodo-4-isopropoxybenzoate are listed in product catalogs, differing in substituents at the 3- and 4-positions (Table 1).
Table 1: Comparison of Methyl 3-Iodo-4-Substituted Benzoates
Key Observations :
- Iodine vs. Methyl Substituents : The iodine atom in this compound introduces significant molecular weight and polarizability compared to methyl-substituted analogs (e.g., methyl 3-methyl-4-isopropoxybenzoate, MW 208.25 vs. 320.13) . Iodine’s electron-withdrawing nature also enhances susceptibility to nucleophilic substitution, making it a versatile intermediate in synthesis.
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